
(2-Bromo-6-nitrophenyl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-nitrophenyl)methanamine hydrochloride typically involves the bromination of 2-nitrotoluene followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
(2-Bromo-6-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: (2-Bromo-6-aminophenyl)methanamine.
Oxidation: Corresponding nitroso or nitro derivatives.
科学研究应用
(2-Bromo-6-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2-Bromo-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity .
相似化合物的比较
Similar Compounds
(2-Bromo-4-methyl-6-nitrophenol): Similar structure but with a methyl group instead of an amine group.
(6-Bromopyridin-2-yl)methanamine hydrochloride: Contains a pyridine ring instead of a benzene ring.
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Contains fluorine atoms instead of a nitro group.
Uniqueness
(2-Bromo-6-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of bromine, nitro, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C7H8BrClN2O2 |
|---|---|
分子量 |
267.51 g/mol |
IUPAC 名称 |
(2-bromo-6-nitrophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H |
InChI 键 |
MGMCHDKPKNHAHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



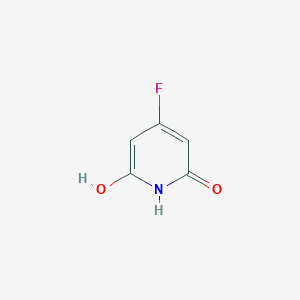
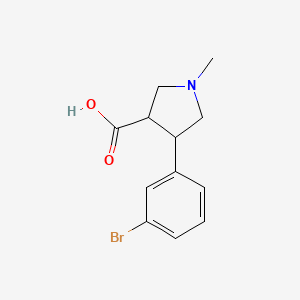
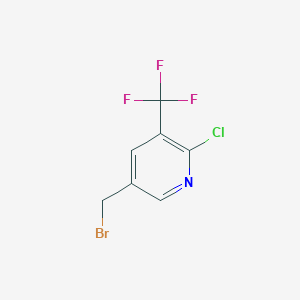
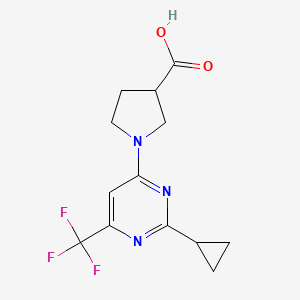
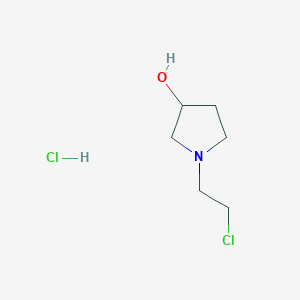
![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
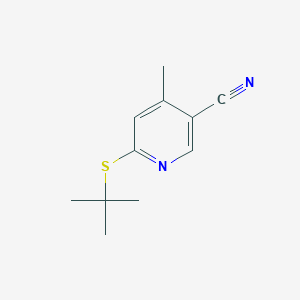
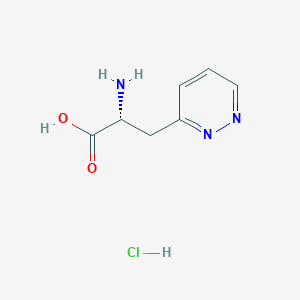
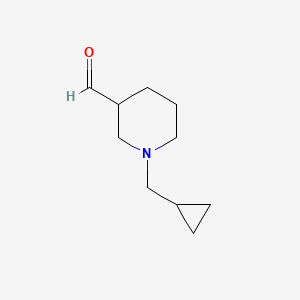

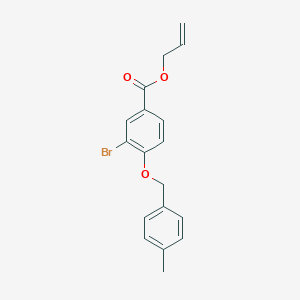
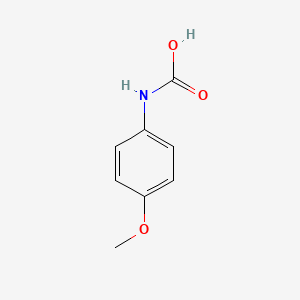
![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
